Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has been studied in various contexts due to its utility in organic synthesis and biotransformation processes. The compound is related to isopropylamine, which has been identified as an ideal amino donor for the asymmetric synthesis of unnatural amino acids through reductive amination catalyzed by ω-transaminase (ω-TA) . This process is significant due to the value of unnatural amino acids in pharmaceuticals and biotechnology.
Synthesis Analysis
The synthesis of related compounds involves the use of isopropylamine as a key starting material. For instance, in the asymmetric synthesis of unnatural amino acids, isopropylamine donates an amino group to α-keto acids in the presence of ω-TA, leading to the formation of the desired amino acids . Additionally, the acylation of amines with derivatives of isopropyl-containing compounds, such as [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, has been reported to yield new amides and 1-acylpyrazole, showcasing the reactivity of isopropylamine derivatives in the formation of complex molecules .
Molecular Structure Analysis
The molecular structure of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is not directly discussed in the provided papers. However, the structure of isopropylamine, a related compound, is simple and consists of an isopropyl group attached to an amine. The reactivity of such compounds can be attributed to the presence of the amine group, which is a functional group known for its nucleophilicity and ability to participate in a variety of chemical reactions, including transamination and acylation .
Chemical Reactions Analysis
Isopropylamine and its derivatives are involved in several chemical reactions. In the context of ω-TA-catalyzed reactions, isopropylamine acts as an amino donor, transferring its amino group to α-keto acids to form amino acids . In another study, sodium diisopropylamide in tetrahydrofuran was used to metalate dienes and isomerize alkenes, demonstrating the versatility of isopropylamine derivatives in organic synthesis . Furthermore, the biotransamination of furan-based aldehydes with isopropylamine has been explored, with the pH of the reaction being a critical factor for the success of the transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine are not explicitly detailed in the provided papers. However, the properties of isopropylamine, such as its volatility and nucleophilicity, are highlighted. Isopropylamine's high volatility is advantageous in the ω-TA-catalyzed synthesis of amino acids as it allows for the easy removal of the ketone byproduct . The chemical properties of isopropylamine derivatives, such as their reactivity in acylation reactions, are also noted, with the formation of amides and acylpyrazoles upon interaction with acyl chlorides .
Scientific Research Applications
-
Synthesis of Doubly Acylated cis-THF-diol Product
- Field : Organic Chemistry
- Application : This compound is used as a substrate in a new oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .
- Method : The synthesis involves three steps: the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .
- Results : This new derivative was fully characterised by spectroscopic methods .
-
Functionalization of 2,5-Dimethylfuran
- Field : Green Chemistry
- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .
- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .
- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .
-
Synthesis of Bis(Tetrahydrofurfuryl) Ether
-
Functionalization of 2,5-Dimethylfuran
- Field : Green Chemistry
- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .
- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .
- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .
-
Synthesis of Bis(Tetrahydrofurfuryl) Ether
-
In Silico Studies of Novel Vemurafenib Derivatives
- Field : Medicinal Chemistry
- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .
- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .
- Results : The specific results of these studies are not detailed in the source .
-
Functionalization of 2,5-Dimethylfuran
- Field : Green Chemistry
- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .
- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .
- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .
-
Synthesis of Bis(Tetrahydrofurfuryl) Ether
-
In Silico Studies of Novel Vemurafenib Derivatives
- Field : Medicinal Chemistry
- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .
- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .
- Results : The specific results of these studies are not detailed in the source .
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLLKANMONICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
5064-46-0 |
Source
|
Record name | NSC97525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.